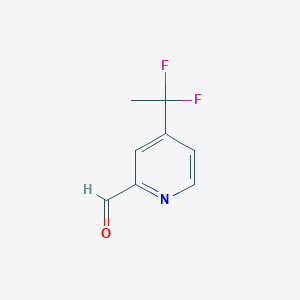![molecular formula C12H14FN3 B7628658 3-[4-(3-Fluoro-phenyl)-pyrazol-1-yl]-propylamine](/img/structure/B7628658.png)
3-[4-(3-Fluoro-phenyl)-pyrazol-1-yl]-propylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(3-Fluoro-phenyl)-pyrazol-1-yl]-propylamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorine atom on the phenyl ring enhances the compound’s chemical and biological properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Fluoro-phenyl)-pyrazol-1-yl]-propylamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an α,β-unsaturated ketone or aldehyde, followed by cyclization.
Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the propylamine group: This step involves the reaction of the pyrazole derivative with a suitable alkylating agent, such as 3-bromopropylamine, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
3-[4-(3-Fluoro-phenyl)-pyrazol-1-yl]-propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
3-[4-(3-Fluoro-phenyl)-pyrazol-1-yl]-propylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 3-[4-(3-Fluoro-phenyl)-pyrazol-1-yl]-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated pyrazole with potential anticancer activity.
1-(2-Hydroxy-5-fluoro-phenyl)-3-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-2-propen-1-one: Known for its anti-inflammatory properties.
Uniqueness
3-[4-(3-Fluoro-phenyl)-pyrazol-1-yl]-propylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propylamine group enhances its solubility and potential for further functionalization.
特性
IUPAC Name |
3-[4-(3-fluorophenyl)pyrazol-1-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c13-12-4-1-3-10(7-12)11-8-15-16(9-11)6-2-5-14/h1,3-4,7-9H,2,5-6,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBCLRGPWYDHEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN(N=C2)CCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(3-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7628575.png)
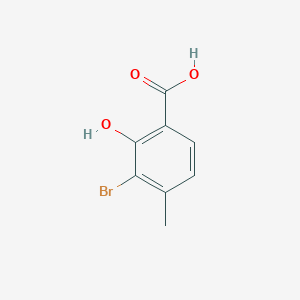
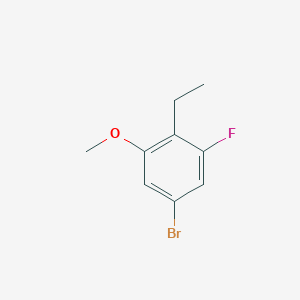
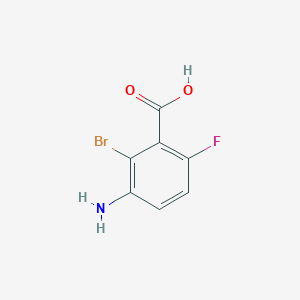
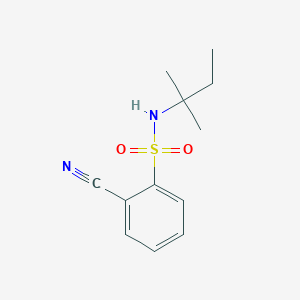
![1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid](/img/structure/B7628609.png)
![3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7628619.png)
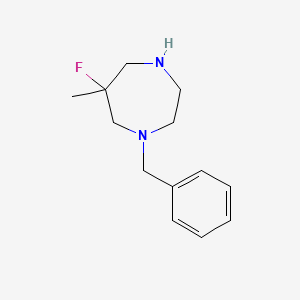
![2-[3-(4-fluorophenyl)-5-oxo-4H-pyrazol-1-yl]acetic acid](/img/structure/B7628645.png)
![N'-(4-ethoxyphenyl)sulfonyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide](/img/structure/B7628653.png)
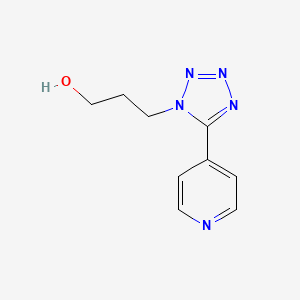
![3-[3-(4-Methylpiperidin-1-yl)phenyl]propanoic acid](/img/structure/B7628667.png)
![3-[(5-Propyltetrazol-1-yl)methyl]benzoic acid](/img/structure/B7628674.png)
